![molecular formula C13H16ClFN2O B13546760 2-Fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrilehydrochloride](/img/structure/B13546760.png)
2-Fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrilehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C13H15FN2O·HCl. It is a derivative of benzonitrile, featuring a fluorine atom at the second position and a hydroxy(piperidin-3-yl)methyl group at the fifth position. This compound is often used in pharmaceutical research and development due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 2-fluorobenzonitrile.
Substitution Reaction: The hydroxy(piperidin-3-yl)methyl group is introduced through a substitution reaction, where the piperidine ring is attached to the benzonitrile core.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the substitution and hydrochloride formation reactions.
Purification: Employing techniques such as crystallization and filtration to obtain the pure compound.
Quality Control: Ensuring the final product meets the required purity standards through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-fluoro-5-[oxo(piperidin-3-yl)methyl]benzonitrile.
Reduction: Formation of 2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets. The hydroxy(piperidin-3-yl)methyl group may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, contributing to its overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-fluoro-5-[hydroxy(piperidin-4-yl)methyl]benzonitrile hydrochloride
- 2-chloro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride
- 2-fluoro-5-[hydroxy(morpholin-3-yl)methyl]benzonitrile hydrochloride
Uniqueness
2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile hydrochloride is unique due to the specific positioning of the fluorine atom and the hydroxy(piperidin-3-yl)methyl group. This configuration can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C13H16ClFN2O |
|---|---|
Peso molecular |
270.73 g/mol |
Nombre IUPAC |
2-fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C13H15FN2O.ClH/c14-12-4-3-9(6-11(12)7-15)13(17)10-2-1-5-16-8-10;/h3-4,6,10,13,16-17H,1-2,5,8H2;1H |
Clave InChI |
NGHGMFYARDPODP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)C(C2=CC(=C(C=C2)F)C#N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



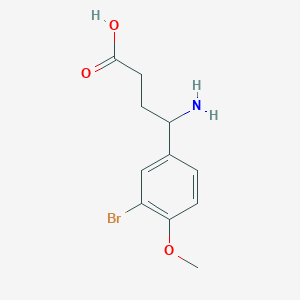
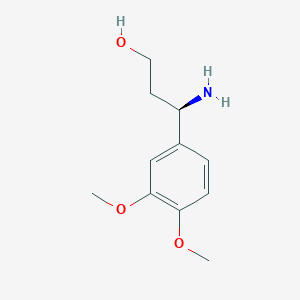
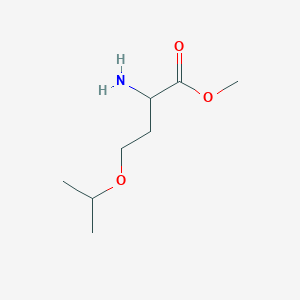
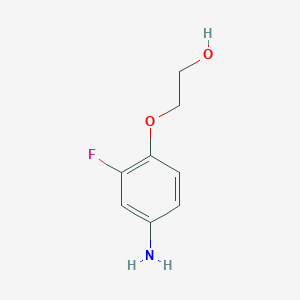

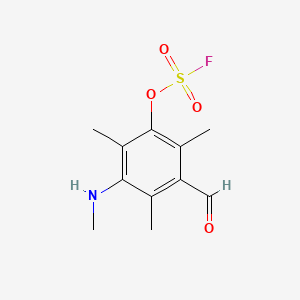

![N-(2,1,3-benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide](/img/structure/B13546725.png)
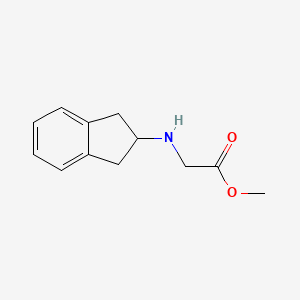
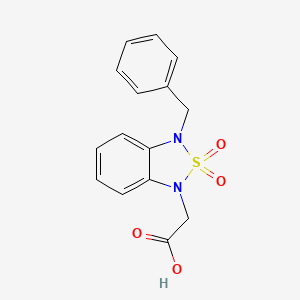
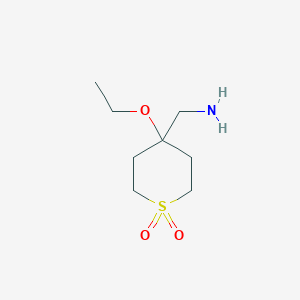

![4-Azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B13546786.png)
